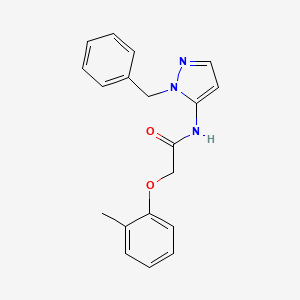![molecular formula C18H16N4O3 B11309342 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 847783-47-5](/img/structure/B11309342.png)
2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatographic techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS or NCS in dichloromethane or chloroform.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline exerts its effects is complex and involves multiple molecular targets and pathways. In cancer cells, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. The compound may also inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazoline
- 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-d]quinazoline
Uniqueness
Compared to similar compounds, 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substitution pattern on the triazole and quinazoline rings, which may confer unique biological activities and chemical reactivity. Its trimethoxyphenyl group is particularly significant in enhancing its lipophilicity and potential interactions with biological membranes .
Propiedades
Número CAS |
847783-47-5 |
|---|---|
Fórmula molecular |
C18H16N4O3 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4O3/c1-23-14-8-11(9-15(24-2)16(14)25-3)17-20-18-12-6-4-5-7-13(12)19-10-22(18)21-17/h4-10H,1-3H3 |
Clave InChI |
MBTDZERETDNBCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11309270.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)

![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309281.png)
![2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11309293.png)
![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309300.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)
![3,5,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11309334.png)
![N,N-diethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11309336.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11309367.png)
